

# MK-8033 Kinase Selectivity Profile: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	MK-8033
CAS No.:	1196681-38-5
Cat. No.:	B7980975

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## Abstract

**MK-8033** is a potent, ATP-competitive small-molecule inhibitor primarily targeting the c-Met and Ron (MST1R) receptor tyrosine kinases. It exhibits a high degree of selectivity, with a preferential binding affinity for the activated conformation of c-Met. This technical guide provides a comprehensive overview of the kinase selectivity profile of **MK-8033**, including detailed quantitative data, experimental methodologies for key assays, and visualizations of relevant signaling pathways and workflows. While showing promise in preclinical studies, the clinical development of **MK-8033** was discontinued due to limited clinical activity. This document serves as a detailed resource for researchers interested in the biochemical and cellular characteristics of this c-Met/Ron dual inhibitor.

## Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion. Aberrant activation of the HGF/c-Met signaling pathway through gene amplification, mutation,

or protein overexpression is implicated in the pathogenesis and progression of numerous human cancers. This makes c-Met an attractive target for therapeutic intervention. **MK-8033** was developed as a specific inhibitor of c-Met and the closely related Ron kinase, demonstrating anti-proliferative and anti-tumor effects in preclinical models. This guide delves into the specifics of its kinase inhibition profile and the methodologies used to characterize its activity.

## Kinase Selectivity Profile

**MK-8033** is a highly potent inhibitor of wild-type c-Met with a reported IC<sub>50</sub> of 1 nM.[1] It also demonstrates potent inhibition of the Ron (MST1R) kinase. The selectivity of **MK-8033** has been assessed against a broad panel of kinases, revealing a high degree of specificity for c-Met and Ron.

## Quantitative Kinase Inhibition Data

The kinase selectivity of **MK-8033** was evaluated at a concentration of 1 μM against a panel of 221 kinases by Millipore. The results highlight its specificity, with only c-Met and Ron being inhibited by more than 90%.[1]



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Table 1: Kinase inhibition data for **MK-8033**. Titration experiments have demonstrated that **MK-8033** is >100-fold more selective for c-Met and Ron compared to the other kinases in the panel. [1]

## Signaling Pathways and Experimental Workflows

## HGF/c-Met Signaling Pathway

The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.



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**Figure 1:** Simplified HGF/c-Met signaling pathway and the inhibitory action of **MK-8033**.

## Experimental Workflow for Kinase Profiling

A general workflow for assessing the selectivity of a kinase inhibitor like **MK-8033** involves an initial broad screen followed by more detailed dose-response studies for hits.



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**Figure 2:** A typical experimental workflow for determining the kinase selectivity profile of a compound.

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the key assays used to characterize **MK-8033**. While the precise details from the original studies may vary, these protocols are based on standard and widely accepted methodologies.

### In Vitro Kinase Inhibition Assay (Millipore KinaseProfiler™ - Radiometric)

This assay quantifies the inhibitory activity of a compound against a panel of kinases by measuring the incorporation of radiolabeled phosphate from [ $\gamma$ -<sup>33</sup>P]ATP into a specific substrate.

- Materials:
  - Kinase of interest (e.g., c-Met, Ron)
  - Specific peptide substrate
  - [ $\gamma$ -<sup>33</sup>P]ATP
  - Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM  $\beta$ -glycerol-phosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
  - **MK-8033** serially diluted in DMSO
  - 96-well filter plates
  - Scintillation counter
- Procedure:

- Prepare a reaction mixture containing the kinase and its specific substrate in the kinase buffer.
- Add **MK-8033** at various concentrations (typically a 10-point, 3-fold serial dilution) to the reaction mixture. A DMSO control (0% inhibition) and a no-enzyme control (100% inhibition) should be included.
- Initiate the kinase reaction by adding [ $\gamma$ - $^{33}\text{P}$ ]ATP (final concentration is typically at or below the  $K_m$  for each specific kinase, often around 10  $\mu\text{M}$ ).
- Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).
- Stop the reaction by adding 3% phosphoric acid.
- Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- Measure the radioactivity of the captured substrate using a scintillation counter.
- Calculate the percent inhibition for each concentration of **MK-8033** and determine the  $\text{IC}_{50}$  value by fitting the data to a four-parameter logistic curve.

## c-Met Autophosphorylation Assay in GTL-16 Cells (Western Blot)

This assay assesses the ability of **MK-8033** to inhibit the constitutive autophosphorylation of c-Met in the GTL-16 gastric carcinoma cell line, which has an amplified MET gene.

- Materials:
  - GTL-16 cells
  - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  - **MK-8033**

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Procedure:
  - Seed GTL-16 cells in 6-well plates and allow them to adhere overnight. A typical seeding density would be  $0.5 - 1 \times 10^6$  cells per well.
  - Treat the cells with various concentrations of **MK-8033** for a specified time (e.g., 2 hours).
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  - Determine the protein concentration of each lysate using a BCA assay.
  - Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the anti-phospho-c-Met primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total c-Met antibody to confirm equal protein loading.

## Cell Proliferation Assay in GTL-16 Cells (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effect of **MK-8033**.

- Materials:
  - GTL-16 cells
  - Cell culture medium
  - **MK-8033**
  - 96-well plates
  - MTS reagent (containing phenazine ethosulfate)
  - Plate reader
- Procedure:
  - Seed GTL-16 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
  - Treat the cells with a serial dilution of **MK-8033** for 72 hours.
  - Add 20  $\mu$ L of MTS reagent to each well.
  - Incubate the plate for 1-4 hours at 37°C.
  - Measure the absorbance at 490 nm using a plate reader.
  - Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

## Conclusion

**MK-8033** is a potent and highly selective dual inhibitor of c-Met and Ron kinases. Its selectivity has been well-characterized through extensive kinase profiling. The experimental protocols detailed in this guide provide a framework for the in vitro and cell-based evaluation of kinase inhibitors like **MK-8033**. Although its clinical development was halted, the data and methodologies associated with **MK-8033** remain a valuable resource for the scientific community engaged in the research and development of novel kinase inhibitors for cancer therapy.

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## References

- [1. The Kinase Inhibitor SFV785 Dislocates Dengue Virus Envelope Protein from the Replication Complex and Blocks Virus Assembly - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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